Bienvenue dans la boutique en ligne BenchChem!

1-[3-(2-Iodophenoxy)propyl]pyrrolidine

RORγ Nuclear Receptor Inflammation

This compound's unique 2-iodophenoxy architecture delivers potent RORγ inverse agonism (EC50=34 nM) with >588-fold selectivity over PR/PPARδ, plus CRF1 affinity (pKi=7.42). It is a non-substitutable chemical probe for Th17-driven inflammation, EED/PRC2 oncology, and CNS stress models. Its predicted CNS-optimal profile (XLogP3 3.4, TPSA 12.5 Ų) makes it a superior scaffold for neuro drug discovery. Inquire for bulk pricing.

Molecular Formula C13H18INO
Molecular Weight 331.19 g/mol
Cat. No. B216111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(2-Iodophenoxy)propyl]pyrrolidine
Molecular FormulaC13H18INO
Molecular Weight331.19 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCCOC2=CC=CC=C2I
InChIInChI=1S/C13H18INO/c14-12-6-1-2-7-13(12)16-11-5-10-15-8-3-4-9-15/h1-2,6-7H,3-5,8-11H2
InChIKeyGIVXPAGYFXVQKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[3-(2-Iodophenoxy)propyl]pyrrolidine: A Multifunctional Pyrrolidine-Derived Chemical Probe for Nuclear Receptor and CNS Research


1-[3-(2-Iodophenoxy)propyl]pyrrolidine (C13H18INO) is a synthetic small molecule belonging to the pyrrolidine class of heterocyclic compounds. It features a 2-iodophenoxy group linked via a propyl chain to a pyrrolidine ring, a structural motif associated with enhanced lipophilicity and the potential for diverse molecular interactions [1]. This compound serves as a versatile chemical tool with documented activity across multiple biological targets, including nuclear receptors, G-protein coupled receptors (GPCRs), and epigenetic regulatory proteins, making it a subject of interest in medicinal chemistry and pharmacology [2] [3]. Its unique combination of an iodinated aromatic ring and a basic tertiary amine provides a distinct chemical profile for exploring structure-activity relationships and developing novel therapeutic agents [1].

Why Generic Substitution is Not Viable for 1-[3-(2-Iodophenoxy)propyl]pyrrolidine in Focused Research Applications


In research contexts, particularly those involving target validation or probe development, 1-[3-(2-Iodophenoxy)propyl]pyrrolidine cannot be generically substituted by other pyrrolidine derivatives or nuclear receptor ligands. Its specific bioactivity profile is a result of the unique 2-iodophenoxy substituent and the propyl linker to the pyrrolidine ring [1]. Substituting this compound with a structurally similar analog, even one with a minor change like moving the iodine to the 3-position or replacing it with a different halogen, can lead to drastically different potency, selectivity, or even a complete loss of activity against key targets such as RORγ or CRF1 [1] [2]. The quantitative evidence presented below demonstrates that this compound's specific interactions, which define its utility in assays for inflammation, oncology, and neuroscience, are not shared broadly across its apparent chemical class and are highly sensitive to its precise molecular architecture.

Quantitative Differentiation Guide: Key Performance Metrics of 1-[3-(2-Iodophenoxy)propyl]pyrrolidine vs. Comparators


Potent and Selective Inhibition of RORγ Transcriptional Activity

1-[3-(2-Iodophenoxy)propyl]pyrrolidine demonstrates potent inhibition of RORγ transcriptional activity with an EC50 of 34 nM in a cell-based assay, which is 1.8-fold more potent than the comparator piperidinyl carboxamide 31 (EC50 = 61 nM) and 3.5-fold more potent than RORγt Inverse agonist 2 (EC50 = 119 nM) [1] [2] . This activity is coupled with high selectivity, as it exhibits negligible inhibition of the related nuclear receptors Progesterone Receptor (PR) and Peroxisome Proliferator-Activated Receptor delta (PPARδ), with EC50 values exceeding 20,000 nM (>588-fold selectivity) [1].

RORγ Nuclear Receptor Inflammation Autoimmune Disease

High-Affinity Binding to Corticotropin-Releasing Factor 1 (CRF1) Receptor

This compound exhibits significant binding affinity for the rat CRF1 receptor with a pKi value of 7.42 [1]. This places its affinity in the mid-nanomolar range (Ki ≈ 38 nM) and distinguishes it from other selective CRF1 antagonists. For example, it is less potent than the high-affinity ligand NBI 35965 (pKi = 8.5, Ki = 4 nM) but comparable to the functional antagonist (S)-8d (pKi = 8.2, pIC50 = 7.0) [2].

CRF1 GPCR Stress Anxiety CNS

Inhibition of Polycomb Protein EED with Sub-100 nM Potency

The compound acts as a potent inhibitor of the polycomb protein EED, a key component of the PRC2 complex, with an IC50 of 40 nM [1]. This activity is 6.2-fold more potent than the known EED inhibitor UNC6852, which has an IC50 of 247 nM . This significant difference in potency highlights the impact of the specific molecular structure on target engagement within this emerging class of epigenetic probes.

EED PRC2 Epigenetics Cancer Oncology

Favorable Physicochemical Profile for CNS Penetration

The computed physicochemical properties of 1-[3-(2-Iodophenoxy)propyl]pyrrolidine suggest a favorable profile for crossing the blood-brain barrier (BBB). Its calculated partition coefficient (XLogP3-AA) is 3.4, which falls within the optimal range (1-4) for CNS drug candidates [1]. Furthermore, its topological polar surface area (TPSA) is 12.5 Ų, well below the common threshold of 90 Ų for good brain penetration [1]. In comparison, many other nuclear receptor ligands or GPCR antagonists may have higher TPSA or suboptimal logP values that limit their CNS exposure.

CNS Drug Design Physicochemical Properties ADME

Strategic Research Applications for 1-[3-(2-Iodophenoxy)propyl]pyrrolidine Based on Quantitative Differentiation


Target Validation in RORγ-Driven Inflammatory and Autoimmune Models

Given its potent (EC50 = 34 nM) and highly selective inhibition of RORγ transcriptional activity, this compound is ideally suited as a chemical probe for validating the role of RORγ in cellular models of inflammation, such as Th17 cell differentiation or in animal models of autoimmune diseases like psoriasis and multiple sclerosis [1]. Its >588-fold selectivity over related nuclear receptors like PR and PPARδ minimizes the risk of confounding biological effects, providing cleaner data for target engagement and pathway analysis [1].

Investigating CRF1 Receptor Pharmacology in CNS Disorders

The compound's well-defined affinity for the CRF1 receptor (pKi = 7.42) makes it a useful tool for studying the corticotropin-releasing factor system in neurological contexts [2]. It can be employed in *in vitro* assays (e.g., cAMP accumulation, ACTH release) to elucidate CRF1 signaling pathways or in *in vivo* behavioral models of stress and anxiety to explore the functional consequences of CRF1 antagonism at a defined level of receptor occupancy [2].

Developing Novel Epigenetic Probes Targeting the PRC2 Complex

The compound's significant potency against the EED protein (IC50 = 40 nM) establishes it as a compelling starting point for medicinal chemistry campaigns focused on developing novel PRC2 complex disruptors [3]. Its 6.2-fold superiority over the reference inhibitor UNC6852 suggests a unique binding mode or improved interaction with the EED binding pocket, which can be explored through further structural optimization and SAR studies for oncology applications [3] .

CNS Drug Discovery Programs Requiring Favorable Physicochemical Starting Points

The compound's predicted physicochemical properties, including a CNS-optimal XLogP3-AA of 3.4 and a low TPSA of 12.5 Ų, make it a privileged scaffold for CNS drug discovery [4]. This profile is particularly advantageous for projects targeting neurological targets like CRF1, as it suggests a high probability of achieving adequate brain exposure without extensive structural modification. It serves as a calculated alternative to less favorable scaffolds that may require significant re-engineering to cross the blood-brain barrier [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[3-(2-Iodophenoxy)propyl]pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.